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Introduction to Thiogeraniol

Thiogeraniol, chemically known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a sulfur-containing
monoterpenoid that represents the thiol analogue of the well-known terpene alcohol geraniol. This
compound belongs to the broader class of monoterpene thiols, which are recognized as natural flavoring
agents that impart distinctive aromas to various natural products including citrus fruits, wine, and black
currants [1]. Monoterpene thiols in general have gained significant interest in both academic research and
industrial applications due to their potent aroma characteristics and utility in asymmetric synthesis as
chiral auxiliaries, derivatizing agents, and ligands for metal complex catalysis [1]. The unique sulfur-
containing functional group in thiogeraniol contributes to its remarkable olfactory properties and
biological activities, making it a valuable ingredient in flavor and fragrance formulations as well as a

promising candidate for pharmaceutical development.

Chemical Identity and Properties

Structural Characteristics and Identification
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Thiogeraniol possesses a molecular formula of C10H1sS with a molecular weight of 170.31 g/mol [2] [3].
The compound features an E-configured double bond at the 2-position of the carbon chain, which is
essential for its specific aroma profile. The structural framework consists of an acyclic monoterpenoid
backbone with a terminal thiol (-SH) group, classifying it chemically as a geranyl mercaptan [3]. This
molecular architecture contributes to its moderate hydrophobicity, as evidenced by its predicted logP value

of approximately 4.62 [3], indicating better solubility in organic solvents compared to water.

Table 1: Physicochemical Properties of Thiogeraniol

Property Value/Specification Reference
CAS Registry Number 39067-80-6 [2] [4][3]
Molecular Formula C10H18S [2] [3]
Molecular Weight 170.31 g/mol [2] [3]
FEMA Number 3472 (2] [5] [4]
JECFA Number 524 (2] [4]
Boiling Point 58°C @ 0.35 mm Hg [5]

Flash Point 127°F (52.78°C) [5]

LogP (Predicted) 4.62 [3]
Vapor Pressure 0.047 mmHg @ 25°C [5]
Physical State Yellow to orange clear liquid [2] [5]

Spectroscopic and Chromatographic Profiles

The compound can be identified and characterized using various analytical techniques. Gas
chromatography-mass spectrometry (GC-MS) provides a reliable method for qualification and

quantification of thiogeraniol in complex mixtures [6]. Predicted mass spectra are available through
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databases, showing characteristic fragmentation patterns that aid in identification [6]. The nuclear magnetic
resonance (NMR) spectral data can be predicted using computational tools, with specific identifiers
available (MFCD00209533) for reference purposes [2] [5]. The structural similarity to geraniol allows for
the adaptation of existing analytical methods for terpenoids with modifications to account for the sulfur

moiety.
Applications in Food Industry

Flavor Profile and Organoleptic Characteristics

Thiogeraniol exhibits a complex aroma profile characterized by an intensely green, sulfurous burst with
fruity berry nuances and minty freshness that evolves into citrus-rhubarb facets [7]. At a concentration
of 1.00% in dipropylene glycol, the odor is described as "green sulfurous fruity berry rhubarb citrus minty
catty" [5]. The flavor strength is considered high, with recommendations to evaluate it at concentrations of
1.00% or less to properly assess its sensory characteristics [5]. This multifaceted flavor profile makes

thiogeraniol particularly valuable for creating complex flavor formulations that require depth and character.

Regulatory Status for Food Applications

Thiogeraniol has been evaluated by international regulatory bodies for its safety in food applications. The
Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the number 524 and
classified it as a flavoring agent [4] [6]. In its 1999 evaluation, JECFA concluded that there is "no safety
concern at current levels of intake when used as a flavouring agent" [4]. The Flavor and Extract
Manufacturers Association (FEMA) has granted thiogeraniol the FEMA number 3472 for use as a flavor
ingredient [2] [5] [4]. However, it is important to note that the U.S. Food and Drug Administration (FDA)
no longer provides for the use of thiogeraniol and several other synthetic flavoring substances, indicating

regulatory restrictions in certain markets [2] [5].

Table 2: Regulatory Status and Food Application Parameters
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Parameter Specification Reference
JECFA Status No safety concern at current intake levels [4]

FEMA Status Approved as flavoring agent (FEMA 3472) [2] [4]
FDA Status No longer provided for use as synthetic flavoring [2] [5]

EU Flavoring Number

Typical Use Level

Solubility in Water

12.064

Low concentrations (<1.00%)

4.179 mg/L @ 25°C

Food Application Protocols

3.3.1 Protocol: Flavor Formulation with Thiogeraniol

[2] [8]

[5]

[5]

Purpose: To create a balanced flavor formulation incorporating thiegeraniol for fruit-flavored applications.

Materials:

e Thiogeraniol (95-100% purity)
e Propylene glycol or ethanol as solvent
e Supporting flavor compounds (ester-based fruit flavors, citrus extracts, etc.)

Procedure:

0.0001-0.001%.

Prepare a stock solution of thiogeraniol at 1% concentration in propylene glycol or ethanol.
In the main flavor formulation, incorporate the thiogeraniol stock solution at a final concentration of

Balance the sulfurous green notes with complementary flavor compounds:

o Add ester compounds (ethyl butyrate, ethyl hexanoate) for fruity notes
o Include citrus extracts (lemon, grapefruit) to enhance citrus facets

o Incorporate trace mint or rosemary extracts to complement the minty freshness

Quality Control:

Conduct sensory evaluation using a trained panel to optimize the flavor profile.
Perform stability testing under various pH conditions (3.0-7.0) and storage temperatures.
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e Verify thiogeraniol concentration in final product using GC-MS analysis
e Monitor flavor stability over shelf life through accelerated aging studies
e Ensure regulatory compliance for target market (FEMA, JECFA, or local regulations)

Applications in Perfumery

Olfactory Characteristics and Performance

In perfumery, thiogeraniol is valued for its potent and distinctive olfactory properties. It delivers an
intensely green, sulfurous burst with fruity berry nuances and minty freshness that evolves into citrus-
rhubarb facets with distinctive catty undertones [7]. The odor strength is classified as high, requiring
careful dosage in formulations [7]. The compound exhibits excellent substantivity with a reported duration
of approximately 197 hours at 1.00% in dipropylene glycol [5], making it valuable as a middle to base note
in fragrance compositions. The complex character of thiogeraniol allows perfumers to create unique

accords that bridge green, fruity, and sulfurous olfactory families.

Functional Applications in Fragrance Composition

Thiogeraniol serves as a specialty accent in fragrance compositions, particularly useful for creating
modern, unconventional scent profiles [7]. It functions effectively in complex compeositions where its
distinctive character can interact with other materials to create depth and dimension [7]. The sulfurous green
aspects make it particularly valuable for reconstituting natural aromas such as black currant buds, guava,
and citrus variants where sulfur compounds contribute to authenticity. When used in trace amounts, it can
enhance the naturalness of fruity and tropical compositions and add freshness to chypre and green

fragrances.

Table 3: Performance Parameters in Fragrance Applications

Parameter Specification Reference

Odor Strength High [5] [7]

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://olfactorian.com/materials/thiogeraniol
https://olfactorian.com/materials/thiogeraniol
https://perflavory.com/docs/doc1005721.html
https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://olfactorian.com/materials/thiogeraniol
https://olfactorian.com/materials/thiogeraniol
https://perflavory.com/docs/doc1005721.html
https://olfactorian.com/materials/thiogeraniol
https://www.smolecule.com/products/s3712753?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Parameter Specification Reference
Substantivity ~197 hours at 1% in dipropylene glycol [5]
Recommended Use Level <1.00% in evaluation dilutions [5]
Olfactory Family Green, sulfurous, fruity, citrus [5]1[7]
Physical Form Yellow to orange clear liquid [2] [5]

Perfumery Application Protocol

4.3.1 Protocol: Fragrance Development with Thiogeraniol

Purpose: To incorporate thiogeraniol effectively in fine fragrance formulations.

Materials:

e Thiogeraniol (refined grade, 295% purity)

e Dipropylene glycol or ethanol (perfumer's grade)

e Complementary fragrance materials (citrus oils, berry bases, green notes)
¢ Fixatives (ambroxan, musk compounds, etc.)

Procedure:

Prepare a standard dilution of thiogeraniol at 1% in dipropylene glycol for evaluation.
In the fragrance formula, incorporate thiogeraniol at 0.01-0.1% of the total composition.
Balance the intense character of thiogeraniol with complementary materials:

o

Combine with geraniol, citronellol to enhance floral-green aspects
Add berry bases (raspberry, blackberry) to amplify fruity notes

(¢]

[¢]

Blend with grapefruit, lemon oils to reinforce citrus facets

o Use vetiver, oakmoss to ground the green character
Evaluate the fragrance progression over time (top, middle, dry notes).
Test material compatibility and stability in the final base.

Performance Assessment:

e Conduct strip tests to evaluate evaporation profile
e Perform skin testing for odor development on skin
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e Assess longevity and sillage through wear trials
e Evaluate storage stability in various container materials

Synthesis and Manufacturing

Synthetic Methodologies

The synthesis of thiegeraniol typically follows pathways involving nucleophilic substitution of halide
precursors derived from geraniol. A patented method demonstrates the preparation through a multi-step

process beginning with geraniol as the raw material [8] [9]. The general approach involves:

e Halogenation of geraniol to form geranyl chloride or bromide using halogenating agents (e.g., carbon
tetrachloride or tetrabromomethane) in the presence of triphenylphosphine [8] [9].
¢ Nucleophilic substitution of the halide intermediate with thiourea to form an isothiouronium salt [8]

[9].
¢ Hydrolysis of the isothiouronium salt under basic conditions (e.g., potassium hydroxide) to yield
thiogeraniol [8] [9].

This method offers advantages including readily available starting materials (geraniol), moderate
reaction conditions, and manageable reaction times [8]. The synthesis can be performed in common
organic solvents such as n-hexane, dichloromethane, or diethyl ether, with extraction and purification

steps yielding thiogeraniol with high purity [8] [9].

Experimental Synthesis Protocol

5.2.1 Protocol: Laboratory-Scale Synthesis of Thiogeraniol
Purpose: To synthesize thiogeraniol from geraniol via halogenation and thiolation.

Reagents:

e Geraniol (=96% purity)

e Triphenylphosphine (PPhs)

e Carbon tetrachloride (CClas) or tetrabromomethane (CBra)
e Thiourea

e Potassium hydroxide (KOH)
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e Organic solvents (n-hexane, ethyl acetate, diethyl ether)
e Drying agents (anhydrous sodium sulfate)

Equipment:

¢ Round-bottom flask with reflux condenser
e Magnetic stirrer with heating capability

e Separatory funnel

e Rotary evaporator

e Distillation apparatus (for purification)

Procedure:

Step 1: Preparation of Geranyl Chloride

e Charge a dry round-bottom flask with geraniol (15.4 g, 0.1 mol), triphenylphosphine (26.2 g, 0.1 mol),
and n-hexane (100 mL).

e Add carbon tetrachloride (15.4 g, 0.1 mol) dropwise with stirring at room temperature.

e Heat the mixture to 40-45°C and maintain with stirring for 2-3 hours.

e Cool the reaction mixture to room temperature and filter to remove triphenylphosphine oxide.

e Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium
sulfate.

e Concentrate using rotary evaporation to obtain geranyl chloride as a pale yellow oil.

Step 2: Thiolation with Thiourea

¢ Dissolve the geranyl chloride in ethanol (100 mL) in a round-bottom flask.

e Add thiourea (7.6 g, 0.1 mol) and heat the mixture under reflux at 80°C for 3 hours.
¢ Cool the reaction mixture to obtain a precipitate of the isothiouronium salt.

¢ Filter and wash the solid with cold ethanol.

Step 3: Hydrolysis to Thiogeraniol

e Suspend the isothiouronium salt in water (100 mL).

e Add potassium hydroxide (11.2 g, 0.2 mol) and heat the mixture at 90-95°C for 2 hours with stirring.

e Cool the mixture and extract with ethyl acetate (3 x 50 mL).

e Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

e Concentrate using rotary evaporation and purify by distillation under reduced pressure (58°C at
0.35 mmHg) [5].

e Characterize the product by GC-MS and NMR to confirm identity and purity (typically 95-97%).

Yield Optimization Notes:

© 2026 Smolecule. All rights reserved. 8/13 Tech Support


https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://perflavory.com/docs/doc1005721.html
https://www.smolecule.com/products/s3712753?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Maintain anhydrous conditions during halogenation step to minimize hydrolysis
e Control reaction temperature to prevent decomposition or rearrangement
e Use freshly distilled solvents to avoid unwanted side reactions

Start: Geraniol

'

Halogenation Reaction
Geraniol + PPh3 + CCl4
40-45°C, 2-3 hours

:

Intermediate: Geranyl Chloride

l

Thiolation with Thiourea
Ethanol, Reflux at 80°C, 3 hours

l

Intermediate; Isothiouronium Salt

'

Alkaline Hydrolysis
KOH, 90-95°C, 2 hours

'

Extraction & Purification
Ethyl acetate extraction
Distillation under reduced pressure
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Synthesis Workflow of Thiogeraniol from Geraniol

Safety and Regulatory Considerations

Handling and Storage Requirements

Thiogeraniol requires careful handling due to its chemical nature and potent odor characteristics. The
compound should be stored in air-tight containers under an inert atmosphere to prevent oxidation [2] [5].
Recommended storage temperature is 2-8°C to maintain stability and prevent degradation. The flash point
of 127°F (52.78°C) classifies it as combustible, requiring appropriate precautions against ignition sources
[5]. Laboratory handling should occur in well-ventilated areas or fume hoods to avoid excessive exposure

to vapors.

Regulatory Classification and Documentation

Thiogeraniol has been evaluated by multiple international regulatory bodies with varying conclusions. The
Globally Harmonized System (GHS) classification includes hazard statements H226 ("Flammable liquid
and vapor") and H317 ("May cause an allergic skin reaction™) [3]. Precautionary measures include using
personal protective equipment and ensuring adequate ventilation [3]. The EWG's Food Scores database
assigns a low hazard rating of 1, indicating minimal concerns [3]. Proper documentation including Safety
Data Sheets (SDS) should be maintained and reviewed for specific regional requirements before use in

commercial applications.

Conclusion

Thiogeraniol represents a specialized ingredient with distinctive properties that make it valuable for both
flavor and fragrance applications. Its complex aroma profile combining green, sulfurous, fruity, and citrus
notes provides unique opportunities for creative formulations. The established synthetic protocols enable

production with good yield and purity, while the comprehensive safety evaluations by international bodies
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provide guidance for its responsible use. Researchers and product developers should remain attentive to
regional regulatory variations, particularly the differing status between JECFA acceptance and FDA
restrictions. Future research directions may explore encapsulation technologies to enhance stability and
controlled release, biocatalytic production methods for sustainable manufacturing, and structure-activity

relationship studies to develop analogues with optimized sensory properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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